N-(Furan-2-ylmethylene)-3-methylbutylamine
Description
N-(Furan-2-ylmethylene)-3-methylbutylamine is a Schiff base formed from the condensation of furfural (B47365) and 3-methylbutylamine. Its structure, featuring a furan (B31954) moiety connected to an imine linkage, makes it a subject of interest for its potential applications derived from this unique combination.
Chemical Profile of this compound
| Property | Value |
|---|---|
| CAS Number | 52074-26-7 |
| Molecular Formula | C10H15NO |
| Molecular Weight | 165.23 g/mol |
| Boiling Point | 228.2 °C (estimated) |
| Synonyms | N-(2-Furanylmethylene)-3-methyl-1-butanamine |
Furan-derived imines, characterized by a carbon-nitrogen double bond adjacent to a furan ring, are versatile compounds in modern organic chemistry. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, and its presence in conjugated systems can enhance conjugation, improve solubility, and positively influence transport properties. nih.gov These compounds serve as crucial intermediates and building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals and polymers. researchgate.netmdpi.com
The synthesis of furan-derived imines is often achieved through the condensation reaction of furanic aldehydes or ketones, such as furfural, with primary amines. mdpi.comjmchemsci.com This reaction is a cornerstone for creating the imine or azomethine group (C=N). acgpubs.org Furfural itself is a key platform chemical derivable from biomass, which positions furan-derived imines within the scope of green and sustainable chemistry. jmchemsci.commdpi.com The chemistry of these imines is pivotal, as the carbon-nitrogen double bond is highly reactive and plays a vital role in the advancement of chemical science. jocpr.com
Schiff bases are compounds containing the azomethine group and are noted for their broad spectrum of applications. acgpubs.orgiosrjournals.org When a furan moiety is incorporated into a Schiff base structure, the resulting molecule often exhibits enhanced biological and chemical properties. nih.gov The significance of these compounds is particularly evident in coordination chemistry, where they act as ligands capable of forming stable complexes with various metal ions. nih.govjocpr.com These metal complexes, in turn, have demonstrated a range of pharmacological applications, including antibacterial, antifungal, antiviral, and anticancer activities. nih.govacgpubs.orgjocpr.com
The furan nucleus is a well-established scaffold for biologically active compounds. ijabbr.comijsrst.com Furan derivatives have been investigated for numerous therapeutic effects, and their incorporation into Schiff bases combines the properties of both structural motifs. nih.govijabbr.com Research has shown that metal complexes of furan-containing Schiff bases can be more potent antibacterials than the Schiff base ligand alone. jocpr.com Furthermore, these compounds are explored for their use in creating novel materials like porous organic frameworks, which have applications in gas adsorption and storage. researchgate.netrsc.org The combination of the imine group and the furan ring leads to molecules with intensified biological activity and unique physicochemical characteristics. nih.gov
While extensive research exists for the broad class of furan-derived Schiff bases, investigations into this compound specifically would likely be guided by the established significance of its chemical class. The primary objectives for studying this compound would encompass several key areas.
A major focus would be the exploration of its potential biological activities. Drawing parallels from similar furan-based Schiff bases, research would aim to screen this compound for antimicrobial, antifungal, and anticancer properties. acgpubs.org This involves synthesizing the compound and evaluating its efficacy against various bacterial and fungal strains and cancer cell lines.
Another significant research avenue would be in the field of coordination chemistry. The nitrogen atom of the imine group and the oxygen atom of the furan ring present potential coordination sites. nih.govjocpr.com Therefore, a key objective would be to synthesize metal complexes of this compound with various transition metals. The resulting complexes would be characterized to determine their structure and subsequently evaluated for catalytic activity or enhanced biological potency, a common trait for such metal-ligand systems. jocpr.comresearchgate.net
Finally, from a materials science perspective, the compound could be investigated as a monomer or building block for novel polymers or organic frameworks. The objectives here would include studying its polymerization potential and the properties of any resulting materials, contributing to the development of new bio-based polymers with unique characteristics. researchgate.net
Structure
3D Structure
Properties
CAS No. |
52074-26-7 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-(3-methylbutyl)methanimine |
InChI |
InChI=1S/C10H15NO/c1-9(2)5-6-11-8-10-4-3-7-12-10/h3-4,7-9H,5-6H2,1-2H3 |
InChI Key |
TWRSDQOEZIGDMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN=CC1=CC=CO1 |
Origin of Product |
United States |
Synthetic Methodologies and Optimization Strategies for N Furan 2 Ylmethylene 3 Methylbutylamine
Condensation Reactions for Azomethine Formation
The formation of the imine bond in N-(furan-2-ylmethylene)-3-methylbutylamine is a classic example of a condensation reaction, a cornerstone of organic synthesis. This process involves the reaction of a carbonyl compound with a primary amine, resulting in the formation of an azomethine group (-C=N-) and the elimination of a water molecule.
Reactant Precursors and Reaction Conditions
The synthesis of this compound involves the direct condensation of furfural (B47365) with isoamylamine (B31083). Furfural, an aldehyde derived from lignocellulosic biomass, possesses a reactive carbonyl group that readily reacts with the primary amino group of isoamylamine. rsc.org
The reaction conditions for this condensation can be optimized to maximize the yield and purity of the final product. Key parameters that are often manipulated include temperature, solvent, and reaction time. While specific optimal conditions for this exact reaction are not extensively detailed in the provided search results, general principles of imine synthesis suggest that the reaction is often carried out in a suitable solvent, such as ethanol (B145695) or methanol, and may be heated to facilitate the removal of water, thereby driving the equilibrium towards product formation.
| Reactant | Chemical Structure | Role in Reaction | Source/Synthesis |
|---|---|---|---|
| Furfural | C₅H₄O₂ | Carbonyl precursor | Derived from dehydration of five-carbon sugars (e.g., xylose) from biomass. frontiersin.org |
| Isoamylamine | C₅H₁₃N | Amine precursor | Synthesized from isoamyl alcohol and ammonia (B1221849) or by reduction of isoamyl nitrile. chemicalbook.comguidechem.comchemicalbook.com |
Catalyst Systems and Their Influence on Reaction Efficiency
While the condensation reaction between furfural and isoamylamine can proceed without a catalyst, the efficiency can be significantly enhanced by the use of acid or base catalysts. These catalysts function by activating either the carbonyl group of the furfural or the amino group of the isoamylamine, thereby lowering the activation energy of the reaction.
Commonly used acid catalysts for imine formation include Lewis acids and Brønsted acids. The choice of catalyst can influence not only the reaction rate but also the selectivity, particularly if side reactions are possible. For instance, in the broader context of furan (B31954) chemistry, various metal catalysts and solid acid catalysts have been employed to promote different transformations. hud.ac.ukresearchgate.net While specific catalysts for the synthesis of this compound are not explicitly detailed, the principles of imine synthesis suggest that catalysts like p-toluenesulfonic acid or acidic resins could be effective.
Green Chemistry Approaches in Imine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of imines to reduce the environmental impact of chemical processes. rug.nl These approaches focus on the use of renewable feedstocks, safer solvents, and energy-efficient reaction conditions.
The synthesis of this compound aligns well with green chemistry principles due to the bio-based origin of its furfural precursor. rsc.org Furfural is a key platform chemical derived from the dehydration of pentose (B10789219) sugars found in agricultural residues and other forms of biomass. researchgate.net This renewable sourcing reduces the reliance on fossil fuels.
Further greening of the synthesis can be achieved by:
Using environmentally benign solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or solvent-free conditions.
Employing reusable catalysts: Utilizing solid acid or base catalysts that can be easily separated from the reaction mixture and reused, minimizing waste.
Energy efficiency: Conducting the reaction at lower temperatures, possibly with the aid of microwave irradiation, to reduce energy consumption. researchgate.net
Multi-Step Synthesis of Precursor Intermediates
Synthesis of Furfural Derivatives
Furfural is a versatile platform molecule that can be converted into a wide array of derivatives through various chemical transformations, including oxidation, hydrogenation, and condensation reactions. rsc.orgcsic.es The synthesis of furfural itself is a well-established industrial process involving the acid-catalyzed dehydration of C5 sugars, such as xylose, which are abundant in hemicellulose. frontiersin.org
The furan ring in furfural can undergo further reactions to produce a variety of functionalized furan derivatives. For example, the aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. csic.es These derivatives serve as important intermediates in the synthesis of pharmaceuticals, polymers, and other valuable chemicals.
| Furfural Derivative | Synthetic Method | Catalyst/Reagents | Reference |
|---|---|---|---|
| Furfuryl alcohol | Hydrogenation of furfural | Cu-based catalysts | csic.es |
| Furoic acid | Oxidation of furfural | Various oxidizing agents | csic.es |
| 2-Methylfuran | Hydrogenation of furfural | Ni-Fe bimetallic catalyst | mdpi.com |
Synthesis of Amine Precursors
Isoamylamine, also known as 3-methyl-1-butylamine, is the amine precursor required for the synthesis of this compound. It can be synthesized through several routes. One common method involves the reaction of isoamyl alcohol with ammonia in the presence of a catalyst at elevated temperature and pressure. google.com Another synthetic pathway is the reduction of isoamyl nitrile. chemicalbook.comguidechem.comchemicalbook.com The choice of synthetic route can depend on the availability of starting materials and the desired scale of production.
Advanced Purification and Isolation Techniques for Imines
The purification and isolation of imines, including this compound, present unique challenges due to the reversible nature of the imine bond (C=N) and its susceptibility to hydrolysis, particularly under acidic conditions. researchgate.net The presence of unreacted starting materials—aldehydes and amines—in the reaction mixture necessitates effective purification strategies to obtain the imine product in high purity. Advanced techniques are often required to overcome the limitations of standard methods.
A primary concern during purification is the potential degradation of the imine on acidic stationary phases like silica (B1680970) gel, which is commonly used in column chromatography. researchgate.net The acidic sites on silica can catalyze the hydrolysis of the imine back to its constituent furfural and 3-methylbutylamine. To mitigate this, several advanced and modified techniques are employed.
Chromatographic Methods: Column chromatography can be adapted for imine purification by using a less acidic or basic stationary phase, such as alumina (B75360). researchgate.netchemicalforums.com Neutralizing the silica gel by adding a small amount of a base like triethylamine (B128534) to the eluent is another effective strategy to prevent product degradation during separation. chemicalforums.com For extremely polar imines that are difficult to elute, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative, using a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent and a small amount of an aqueous or polar solvent.
Non-Chromatographic Methods: Given the stability issues with chromatography, non-chromatographic methods are often preferred for imine purification.
Crystallization: This is an ideal method if the imine product is a solid and is significantly less soluble in a particular solvent system than the starting materials and byproducts. researchgate.net The process involves dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool, inducing the formation of pure crystals. Solvent systems like ethanol or mixtures of ethyl acetate (B1210297) and hexane (B92381) have been found effective for recrystallizing aromatic imines. chemicalforums.com
Solvent Washing and Extraction: This technique relies on the differential solubility of the imine product and the unreacted starting materials in various solvents. researchgate.net For instance, if the imine is highly soluble in a specific organic solvent while the aldehyde and amine are not, washing the crude mixture with that solvent can selectively dissolve the product. researchgate.net Conversely, washing with a solvent that dissolves the impurities but not the imine can also achieve purification. Aqueous extractions with a saturated sodium bisulfite solution can be used to remove unreacted aldehydes by forming a water-soluble adduct. chemicalforums.com
Distillation: For liquid imines with sufficient thermal stability, selective distillation can be an effective purification method, provided there is a significant difference in the boiling points of the imine, unreacted amine, and aldehyde. researchgate.net A patented method describes the distillative separation of an imine from an amine by adding an inert, high-boiling-point compound to the mixture, which facilitates the removal of the more volatile components. google.com
The choice of purification technique is highly dependent on the specific physical properties (e.g., polarity, boiling point, crystallinity) and stability of the target imine. A summary of these techniques is presented below.
| Purification Technique | Principle | Applicability & Considerations |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Use of alkaline alumina or neutralized silica gel is recommended to prevent hydrolysis. researchgate.netchemicalforums.com |
| Crystallization | Difference in solubility between the imine and impurities at varying temperatures. | Effective for solid imines; requires finding a suitable solvent system. researchgate.netchemicalforums.com |
| Solvent Washing/Extraction | Differential solubility of the imine and impurities in selected solvents. | A versatile method that avoids harsh conditions; can remove unreacted aldehydes via bisulfite adduct formation. researchgate.netchemicalforums.com |
| Distillation | Separation based on differences in boiling points. | Suitable for thermally stable, liquid imines; can be enhanced by adding an inert high-boiling compound. researchgate.netgoogle.com |
Yield Optimization and Scalability Studies
Optimizing the yield and ensuring the scalability of the synthesis of this compound are crucial for its practical application. Research into imine synthesis has identified several key parameters that significantly influence reaction efficiency, including the choice of catalyst, solvent, reaction temperature, and reactant ratios.
The formation of an imine from an aldehyde (furfural) and a primary amine (3-methylbutylamine) is a condensation reaction that typically involves the removal of water to drive the equilibrium towards the product. While the reaction can proceed without a catalyst, various catalysts have been shown to significantly improve reaction rates and yields.
Catalyst and Solvent Effects: Heterogeneous catalysts are particularly advantageous for scalability as they can be easily separated from the reaction mixture and potentially reused. Amberlyst® 15, a solid acid resin, has been demonstrated as an effective catalyst for imine synthesis at room temperature under solvent-free (neat) conditions, affording excellent yields (72-99%) in short reaction times. peerj.com The use of metal-organic frameworks (MOFs), such as Cu-MOF, has also been investigated, showing that 10 mol% of the catalyst in a solvent like THF can provide maximum yields. researchgate.net
The choice of solvent can also play a critical role. Studies have shown that polar, protic solvents can be crucial for certain imine synthesis pathways. beilstein-journals.org However, for many condensation reactions, neat conditions or non-polar solvents are preferred to facilitate the removal of water.
Optimization of Reaction Parameters: Systematic optimization studies involve varying one parameter while keeping others constant to determine the ideal conditions. Key findings from various studies on imine synthesis are summarized below.
| Parameter | Variation | Effect on Yield | Reference |
| Catalyst | Amberlyst® 15 | Excellent yields (72-99%) under neat conditions. | peerj.com |
| Cu-MOF (10 mol%) | Optimal catalyst loading for high yield in THF. | researchgate.net | |
| Solvent | THF vs. DMF vs. CH3CN | THF was found to provide the maximum yield in a Cu-MOF catalyzed reaction. | researchgate.net |
| Reactant Ratio | Aldehyde:Amine (1:1.1 to 1:1.5) | A slight excess of the amine is often used to drive the reaction to completion. | peerj.com |
| Reaction Conditions | Mechanochemical (Solvent-free) | Good to excellent yields in short reaction times (15 min). | mdpi.com |
| Microwave Irradiation (Neat) | Efficient imine formation in as little as eight minutes without a catalyst. | organic-chemistry.org |
Scalability: Scaling up imine synthesis from the laboratory bench to an industrial scale requires consideration of factors such as reaction kinetics, heat transfer, and cost-effectiveness. Methods that utilize solvent-free conditions, heterogeneous catalysts, or microwave irradiation are particularly promising for large-scale production due to reduced solvent waste, easier product isolation, and faster reaction times. peerj.commdpi.comorganic-chemistry.org
Advanced Spectroscopic Characterization and Structural Elucidation of N Furan 2 Ylmethylene 3 Methylbutylamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis
High-resolution NMR spectroscopy is a cornerstone technique for the detailed structural analysis of N-(Furan-2-ylmethylene)-3-methylbutylamine, providing critical insights into the electronic environment of each nucleus, their connectivity, and the spatial arrangement of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping
The ¹H NMR spectrum of this compound provides a precise map of the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the furan (B31954) ring, the imine group, and the 3-methylbutyl side chain.
The furan ring protons exhibit a characteristic splitting pattern in the aromatic region of the spectrum. The proton at the C5 position (adjacent to the oxygen atom) typically appears as a doublet of doublets around δ 7.4-7.6 ppm. The proton at the C3 position shows a signal around δ 6.4-6.6 ppm, while the proton at the C4 position, coupled to both the C3 and C5 protons, resonates at approximately δ 6.3-6.5 ppm. chemicalbook.com
A key diagnostic signal is the singlet or finely split triplet for the imine proton (-CH=N-), which is highly deshielded and appears significantly downfield, typically in the range of δ 8.0-8.5 ppm. researchgate.net The protons of the methylene (B1212753) group (a) adjacent to the imine nitrogen are observed as a triplet around δ 3.5-3.7 ppm. The subsequent methylene group (b) in the alkyl chain appears further upfield, while the methine proton (c) shows a multiplet. The two diastereotopic methyl groups (d) attached to the chiral center of the side chain are expected to be chemically non-equivalent, giving rise to a doublet at approximately δ 0.9-1.0 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Imine-H | 8.0 - 8.5 | Singlet (s) or Triplet (t) |
| Furan-H5 | 7.4 - 7.6 | Doublet of Doublets (dd) |
| Furan-H3 | 6.4 - 6.6 | Doublet of Doublets (dd) |
| Furan-H4 | 6.3 - 6.5 | Doublet of Doublets (dd) |
| N-CH₂- (a) | 3.5 - 3.7 | Triplet (t) |
| -CH₂- (b) | 1.6 - 1.8 | Quartet (q) |
| -CH- (c) | 1.8 - 2.0 | Multiplet (m) |
| -CH(CH₃)₂ (d) | 0.9 - 1.0 | Doublet (d) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum complements the ¹H NMR data by providing a detailed picture of the carbon framework. Each chemically distinct carbon atom in this compound gives a separate signal, allowing for the complete elucidation of the carbon skeleton.
The imine carbon (-CH=N-) is a key feature, resonating significantly downfield in the range of δ 155-165 ppm. The carbons of the furan ring appear in the aromatic region, with the carbon attached to the imine group (C2) and the carbon adjacent to the oxygen (C5) being the most deshielded (δ 145-155 ppm and δ 140-145 ppm, respectively). The other two furan carbons (C3 and C4) are found further upfield (δ 110-120 ppm).
The aliphatic carbons of the 3-methylbutyl group are observed in the upfield region of the spectrum. The carbon of the methylene group attached to the nitrogen (C-a) resonates around δ 55-65 ppm. The subsequent carbons of the alkyl chain (C-b, C-c, and C-d) appear at progressively higher fields, with the terminal methyl carbons (C-d) being the most shielded and appearing around δ 20-25 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Imine-C | 155 - 165 |
| Furan-C2 | 145 - 155 |
| Furan-C5 | 140 - 145 |
| Furan-C3 | 110 - 120 |
| Furan-C4 | 110 - 120 |
| N-CH₂- (a) | 55 - 65 |
| -CH₂- (b) | 35 - 45 |
| -CH- (c) | 25 - 35 |
| -CH(CH₃)₂ (d) | 20 - 25 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). Key correlations would be observed between the adjacent protons on the furan ring (H3-H4, H4-H5) and throughout the 3-methylbutyl chain (H-a with H-b, H-b with H-c, and H-c with H-d).
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It allows for the definitive assignment of each proton signal to its corresponding carbon signal, for instance, linking the imine proton to the imine carbon and each aliphatic proton to its respective carbon in the side chain.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (two to three bonds) between protons and carbons. This is particularly powerful for connecting different fragments of the molecule. For example, a correlation between the imine proton and the furan C2 carbon would confirm the connection point of the furan ring. Similarly, correlations between the N-CH₂- protons (a) and the imine carbon would establish the connectivity of the alkyl chain to the imine group.
Vibrational Spectroscopy for Functional Group Identification and Tautomeric Studies
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of its chemical bonds.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational modes of its functional groups.
A strong and sharp absorption band corresponding to the C=N stretching vibration of the imine group is expected in the region of 1640-1675 cm⁻¹. mdpi.comlookchem.com The furan ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹, often around 3100-3150 cm⁻¹. The C=C stretching vibrations within the furan ring appear in the 1500-1600 cm⁻¹ region. The C-O-C stretching of the furan ether group results in a strong band, usually found between 1010-1025 cm⁻¹. scientists.uz
The aliphatic 3-methylbutyl group is identified by its C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and its C-H bending vibrations around 1370-1470 cm⁻¹.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch | Furan Ring | 3100 - 3150 |
| C-H Stretch | Alkyl Chain | 2850 - 2960 |
| C=N Stretch | Imine | 1640 - 1675 |
| C=C Stretch | Furan Ring | 1500 - 1600 |
| C-H Bend | Alkyl Chain | 1370 - 1470 |
| C-O-C Stretch | Furan Ring | 1010 - 1025 |
Raman Spectroscopy
Raman spectroscopy serves as a complementary technique to FTIR, providing information on the polarizability of bonds. The Raman spectrum is particularly useful for observing symmetric vibrations and bonds involving heavier atoms.
For this compound, the C=N imine and C=C furan ring stretching vibrations are expected to produce strong and distinct signals in the Raman spectrum, often in similar regions as their FTIR counterparts (1500-1675 cm⁻¹). The symmetric "breathing" mode of the furan ring is a characteristic and often intense Raman band. researchgate.net Characteristic peaks associated with the C-O-C vibrations of the furan ring are also expected around 1020 cm⁻¹. scientists.uzscientists.uz The aliphatic C-H stretching and bending modes will also be present, providing a complete vibrational profile of the molecule. This technique is highly effective for distinguishing between structurally similar furan derivatives. scientists.uz
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for investigating the electronic structure of this compound. The absorption of UV-Vis radiation by the molecule induces transitions of electrons from lower energy molecular orbitals (MOs) to higher energy MOs. libretexts.orglibretexts.org The chromophore responsible for this absorption is the conjugated system comprising the furan ring and the azomethine group (-CH=N-).
The UV-Vis spectrum of Schiff bases containing a furan moiety typically displays distinct absorption bands corresponding to specific electronic transitions. chemmethod.com The two primary transitions observed are π→π* (pi to pi star) and n→π* (n to pi star). libretexts.orglibretexts.org The π→π* transitions are generally of high intensity and occur at shorter wavelengths (higher energy). They arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. The n→π* transitions are typically of lower intensity and appear at longer wavelengths (lower energy). libretexts.org This transition involves the excitation of an electron from a non-bonding orbital, specifically the lone pair on the imine nitrogen atom, to a π* antibonding orbital. researchgate.netijsrp.org
For analogous furan-containing Schiff bases, absorption bands attributed to n-π* transitions of the C=N chromophore have been reported around 330 nm. ijsrp.org Other related structures show multiple bands, with absorptions in the range of 275-405 nm, where the longer wavelength band is assigned to the n→π* transition. researchgate.net A study on bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine, a related imine, identified absorption bands at 292 nm and 365 nm, which were attributed to π–π* and n–π* transitions, respectively. mdpi.com The position and intensity of these absorption maxima are sensitive to the solvent environment, a phenomenon known as solvatochromism. mdpi.com Theoretical studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict and interpret the electronic absorption spectra and the nature of the molecular orbitals involved in these transitions. mdpi.combenthamdirect.com
Table 1: Representative UV-Vis Absorption Data for Analogous Furan-Containing Schiff Bases
| Compound/Class | Solvent | λmax (nm) | Assigned Transition(s) | Reference(s) |
|---|---|---|---|---|
| Schiff base from furan 3-carboxaldehyde | Ethanol (B145695) | 330 | n→π* | ijsrp.org |
| SDNPH Schiff base | DMSO | 275, 296, 405 | π→π, n→π | researchgate.net |
| Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine | Acetonitrile | 292, 365 | π→π, n→π | mdpi.com |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (Excluding Basic Identification)
Mass spectrometry (MS) provides critical information on the structure of this compound by analyzing its fragmentation pattern upon ionization. chemguide.co.uk In electron ionization (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•), which is energetically unstable and subsequently breaks down into smaller, charged fragments and neutral radicals. chemguide.co.uk The analysis of these fragments helps to elucidate the molecular structure.
The fragmentation of this compound is expected to be directed by the functional groups present: the furan ring, the imine linkage, and the alkyl chain of the amine. The molecular ion peak for this compound would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (C10H15NO, 165.23 g/mol ).
Key fragmentation pathways for this class of compounds include:
Cleavage of the C-N bond: A prominent fragmentation pathway for N-(2-furylmethyl) derivatives involves the cleavage of the benzylic-type C-N bond between the furan-methylene group and the imine nitrogen. researchgate.net This cleavage results in the formation of a highly stable furfuryl cation ([C5H5O]+) at m/z = 81. This ion is often a significant or even base peak in the mass spectra of such compounds. researchgate.net
Alpha-Cleavage: As an aliphatic amine derivative, α-cleavage is a dominant fragmentation mode. miamioh.edu This involves the cleavage of the C-C bond adjacent to the nitrogen atom within the 3-methylbutyl group. Loss of an isobutyl radical (•C4H9) would lead to a fragment ion at m/z = 108. Conversely, cleavage can occur on the other side of the nitrogen, which corresponds to the C-N bond cleavage mentioned above.
Furan Ring Fragmentation: The furan ring itself can undergo fragmentation. The molecular ion of furan (m/z 68) is known to lose CO to form the C3H4+• ion (m/z 40) or to fragment into ions like C3H3+ (m/z 39). ed.ac.ukresearchgate.net These smaller fragments may also be observed in the spectrum of the title compound.
Rearrangements: More complex fragmentation patterns can arise from rearrangements, such as the McLafferty rearrangement, although this is more common in carbonyl compounds. miamioh.edu
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the confirmation of their elemental composition. nih.gov
Table 2: Plausible Mass Spectrometric Fragments of this compound
| m/z | Ion Structure | Proposed Fragmentation Pathway |
|---|---|---|
| 165 | [C10H15NO]+• | Molecular Ion (M+•) |
| 150 | [C9H12NO]+ | Loss of methyl radical (•CH3) from the isobutyl group |
| 108 | [C6H6NO]+ | α-cleavage with loss of isobutyl radical (•C4H9) |
| 81 | [C5H5O]+ | Cleavage of the C-N bond, forming the furfuryl cation |
| 68 | [C4H4O]+• | Furan radical cation from more complex cleavage |
X-ray Diffraction (XRD) for Single-Crystal Structure Determination (If Available for Analogues or Derivatives)
Studies on analogous compounds consistently reveal several key structural features:
Imine Bond Configuration: The C=N imine bond in furan-containing Schiff bases predominantly adopts a trans or E configuration, which is sterically more favorable. researchgate.netresearchgate.net For instance, in N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide, the C=N bond length is 1.276(2) Å, confirming its double-bond character. researchgate.net
Planarity: The furan ring and the adjacent imine group (-CH=N-) tend to be nearly coplanar. This planarity facilitates electronic conjugation between the aromatic ring and the imine π-system. However, the entire molecule is not necessarily planar. In N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide, the dihedral angle between the furan ring and the benzoyl moiety is 47.7(1)°, indicating a significant twist in the molecule. researchgate.net Similarly, in 2,5-bis[(4-fluorophenyl)iminomethyl]furan, the N-bonded phenyl rings are tipped significantly out of the plane of the central furan ring. nih.gov
Crystal Packing and Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by intermolecular forces. Hydrogen bonding is a common feature if suitable donor/acceptor groups are present. researchgate.net In the absence of strong hydrogen bond donors, weaker interactions such as C-H···O, C-H···N, and π-π stacking interactions dictate the supramolecular architecture. nih.govscielo.br For example, the crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan is consolidated by a network of C—H···N and C—H···F hydrogen bonds, as well as C—H···π interactions. nih.gov
The crystallographic data from these analogues provide a reliable model for the expected molecular geometry of this compound, predicting a trans C=N bond, a relatively planar furan-imine core, and a flexible 3-methylbutyl chain.
Table 3: Selected Crystallographic Data for Analogous Furan-Containing Schiff Bases
| Compound | Crystal System | Space Group | Key Feature(s) | Reference(s) |
|---|---|---|---|---|
| N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide | Orthorhombic | Pna21 | trans C=N bond; Dihedral angle between rings is 47.7(1)° | researchgate.net |
| N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide | Orthorhombic | Pbca | E configuration of C=N bond; Intermolecular N-H···O hydrogen bonding | researchgate.net |
| N,N'-(2'-furfurylidene)bis(morpholine) | Monoclinic | C2/c | Reaction center carbon is out of the furan ring plane | scielo.br |
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine |
| 2-((Furan-2-ylmethylene)amino)-4,5,6, 7-tetrahydro-benzo[b]thiophene-3-carbonitrile |
| N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide |
| N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide |
| N,N'-(2'-furfurylidene)bis(morpholine) |
Computational Chemistry and Theoretical Investigations of N Furan 2 Ylmethylene 3 Methylbutylamine
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are foundational to modern computational chemistry, allowing for the detailed study of molecular systems from first principles. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule based on its electron density. researchgate.net A common approach involves using a hybrid functional, such as Becke, 3-parameter, Lee-Yang-Parr (B3LYP), combined with a basis set like 6-311++G(d,p) to perform calculations. epstem.net
The primary step in a computational study is geometry optimization. This process finds the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. epstem.net For N-(Furan-2-ylmethylene)-3-methylbutylamine, this calculation would yield precise information about its three-dimensional shape, including bond lengths, bond angles, and dihedral angles that define the spatial relationship between the furan (B31954) ring, the imine bridge, and the isobutyl group. The results of such a calculation provide a theoretical model of the molecule's ground state geometry. While specific calculated data for this compound is not extensively published, the typical output of a DFT geometry optimization is illustrated in the table below.
| Parameter | Atoms Involved | Typical Calculated Value |
|---|---|---|
| Bond Length | C=N (Imine) | ~1.28 Å |
| Bond Length | N-C (Alkyl) | ~1.47 Å |
| Bond Angle | C-N-C | ~118° |
| Dihedral Angle | C-C=N-C | ~180° (trans) |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comresearchgate.net
The energies of the HOMO and LUMO, calculated using DFT, provide valuable information. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. For this compound, the HOMO is expected to be localized primarily on the furan ring and the imine nitrogen, while the LUMO would be distributed over the conjugated π-system.
| Orbital | Property | Significance |
|---|---|---|
| HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). |
| LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). |
| Energy Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical stability and reactivity. |
Theoretical Prediction of Spectroscopic Properties
Computational methods are also employed to predict the spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. researchgate.net These calculations predict the ¹H and ¹³C chemical shifts for each atom in the molecule. By comparing the calculated spectrum with an experimental one, researchers can confirm the proposed structure of this compound and assign specific signals to the corresponding nuclei. preprints.org Such simulations are crucial for distinguishing between isomers and understanding the electronic environment of each atom.
| Nucleus | Atom Position in this compound | Hypothetical Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | CH=N (Imine proton) | ~8.0-8.3 |
| ¹H | Furan ring protons | ~6.5-7.7 |
| ¹³C | C=N (Imine carbon) | ~155-165 |
| ¹³C | Furan ring carbons | ~110-150 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in its IR and Raman spectra. cardiff.ac.uk These calculations also provide the intensity of each vibrational mode, helping to simulate the entire spectrum. researchgate.net
For this compound, key predicted vibrational modes would include the C=N imine stretch, vibrations of the furan ring, C-H stretching and bending modes of the alkyl chain, and C-O-C stretching of the furan ether group. globalresearchonline.net Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically scaled by an empirical factor to improve agreement with experimental data.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Activity |
|---|---|---|
| C-H Stretch (Furan) | 3100-3150 | IR, Raman |
| C-H Stretch (Alkyl) | 2850-3000 | IR, Raman |
| C=N Stretch (Imine) | 1620-1650 | IR, Raman (strong in IR) |
| C=C Stretch (Furan) | 1450-1580 | IR, Raman |
| C-O-C Stretch (Furan) | 1050-1250 | IR, Raman |
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the excited-state properties of molecules, including their electronic absorption spectra (UV-Vis). qu.edu.qaunimore.it This method computes the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. cnr.it
For this compound, which contains a conjugated system of π-electrons across the furan ring and the imine double bond, TD-DFT would predict strong π→π* transitions. The calculated maximum absorption wavelength (λmax) helps in understanding the electronic structure and can be compared with experimental UV-Vis spectra to confirm the identity and purity of the compound.
| Electronic Transition | Calculated λmax (nm) | Oscillator Strength (f) | Description |
|---|---|---|---|
| S0 → S1 | ~280-320 | > 0.1 | π→π* transition localized on the furfurylidene-imine chromophore. |
Conformational Analysis and Potential Energy Surface Mapping
A thorough search for studies on the conformational analysis and potential energy surface (PES) mapping of this compound yielded no specific results. Computational chemistry techniques, such as Density Functional Theory (DFT) and ab initio methods, are commonly employed to explore the different spatial arrangements (conformers) of a molecule and to map the energy landscape associated with these changes. This type of analysis for this compound would involve rotating the single bonds within the molecule—specifically the C-N single bond of the imine linkage, the N-C bond of the butyl group, and the C-C bonds within the butyl chain—to identify the most stable conformers and the energy barriers between them. However, no such studies have been documented for this specific compound.
Solvent Effects on Electronic Structure and Stability
There is no available research on the influence of solvents on the electronic structure and stability of this compound. Solvation models, such as the Polarizable Continuum Model (PCM) or explicit solvent simulations, are typically used to investigate how the surrounding medium affects a molecule's properties, including its orbital energies, dipole moment, and conformational stability. Such studies would be crucial for understanding the behavior of this compound in solution, which is relevant for many chemical applications. The lack of published data in this area means that the solvent-solute interactions and their impact on the molecule's electronic properties remain uncharacterized.
Due to the absence of specific research data for this compound in the requested areas of computational chemistry, no data tables or detailed research findings can be provided.
Chemical Reactivity and Mechanistic Pathways of N Furan 2 Ylmethylene 3 Methylbutylamine
Nucleophilic and Electrophilic Reactivity of the Imine Moiety
The imine, or azomethine (C=N), group is the central functional group governing many reactions of N-(Furan-2-ylmethylene)-3-methylbutylamine. Its reactivity is dual in nature, exhibiting both nucleophilic and electrophilic characteristics.
Nucleophilic Character : The nitrogen atom of the imine group possesses a lone pair of electrons, rendering it basic and nucleophilic. nih.gov It can participate in reactions with electrophiles, including protonation by acids.
Electrophilic Character : The carbon atom of the C=N double bond is electrophilic and susceptible to attack by nucleophiles. However, imines are generally less electrophilic than their corresponding aldehydes or ketones because nitrogen is less electronegative than oxygen. redalyc.org The electrophilicity of the imine carbon can be significantly enhanced by protonation of the nitrogen atom with a Brønsted acid or coordination to a Lewis acid. This generates a highly reactive iminium cation, which is a potent electrophile. nih.govmasterorganicchemistry.com
The reactivity of the imine in this compound is modulated by the electronic properties of its substituents. The furan (B31954) ring, being an electron-rich aromatic system, can influence the electron density of the C=N bond, while the 3-methylbutyl (isopentyl) group provides steric bulk and has a mild electron-donating inductive effect.
| Site | Atom(s) | Character | Typical Reactions |
|---|---|---|---|
| Nitrogen Atom | N | Nucleophilic / Basic | Protonation, Alkylation, Coordination to Metals |
| Carbon Atom | C | Electrophilic | Nucleophilic Addition (e.g., Grignard reagents, hydrides), Mannich-type reactions |
| Iminium Cation (Activated) | [C=NH]+ | Highly Electrophilic | Addition of weak nucleophiles, Reductive Amination |
Reactivity of the Furan Ring System
The furan ring is a five-membered aromatic heterocycle that displays distinct reactivity patterns compared to benzene, largely due to the influence of the heteroatom (oxygen).
Furan is a π-electron-rich heterocycle, making it significantly more reactive towards electrophiles than benzene. chemicalbook.comonlineorganicchemistrytutor.com Electrophilic aromatic substitution (EAS) is a characteristic reaction of the furan ring.
The substitution pattern is highly regioselective. Attack by an electrophile occurs preferentially at the C2 (α) position. This preference is due to the superior resonance stabilization of the resulting carbocation intermediate (sigma complex). When the electrophile attacks at the C2 position, three resonance structures can be drawn for the intermediate, delocalizing the positive charge effectively, including onto the oxygen atom. pearson.comquora.compearson.com In contrast, attack at the C3 (β) position yields a less stable intermediate with only two resonance structures. chemicalbook.com
In this compound, the furan ring already bears a substituent at the C2 position. The imine group (-CH=N-R) generally acts as a deactivating group and a meta-director in traditional aromatic systems due to its electron-withdrawing nature. However, the high intrinsic reactivity of the furan ring can still permit substitution reactions. The primary positions for a second substitution would be C5, which is electronically similar to the C2 position, and to a lesser extent, C4.
| Position of Attack | Relative Reactivity | Number of Resonance Structures for Intermediate | Reason for Selectivity |
|---|---|---|---|
| C2 / C5 | Most Favorable | 3 | Greater delocalization and stability of the carbocation intermediate. pearson.comquora.com |
| C3 / C4 | Least Favorable | 2 | Lesser delocalization and stability of the carbocation intermediate. chemicalbook.com |
The furan ring can function as a conjugated 1,3-diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. quora.com This reactivity is a consequence of the furan's lower aromatic stabilization energy compared to benzene, which makes the temporary loss of aromaticity during the cycloaddition process more energetically feasible. nih.gov
The Diels-Alder reaction of furan derivatives is often a reversible process, with the forward reaction favored at lower temperatures and the retro-Diels-Alder reaction dominating at higher temperatures. nih.govmdpi.com The reaction typically produces a mixture of two diastereomeric products: the endo adduct, which is kinetically favored, and the exo adduct, which is thermodynamically more stable. nih.govmdpi.com
The reactivity of the furan diene is sensitive to the electronic nature of its substituents. Electron-withdrawing groups, such as the aldehyde group in furfural (B47365), decrease the electron density of the diene and reduce its reactivity. nih.gov Conversely, replacing the aldehyde with the less electron-withdrawing N-(3-methylbutyl)imine group in this compound is expected to enhance the furan ring's reactivity as a diene in Diels-Alder reactions with electron-deficient dienophiles.
| Dienophile | Reaction Conditions | Product Type | Key Features |
|---|---|---|---|
| Maleimide (B117702) | Low to moderate temperature | Oxanorbornene adduct | Thermally reversible; often high diastereoselectivity. mdpi.comrsc.org |
| Maleic Anhydride (B1165640) | Moderate temperature | Oxanorbornene anhydride adduct | Classic example of furan cycloaddition; reversible. nih.gov |
| Acrylonitrile | Lewis acid catalysis may be needed | Substituted oxanorbornene | Reaction with less activated dienophiles is more challenging. nih.gov |
| Arynes | Generated in situ | Dihydronaphthalene derivatives | Provides access to polycyclic aromatic compounds. quora.com |
Hydrolysis and Transimination Reactions
The formation of an imine from an aldehyde and a primary amine is a reversible condensation reaction. Consequently, this compound is susceptible to hydrolysis, particularly under acidic conditions, which regenerates the starting materials: furfural and 3-methylbutylamine. masterorganicchemistry.com The mechanism for acid-catalyzed hydrolysis is the microscopic reverse of imine formation and involves the protonation of the imine nitrogen, followed by the nucleophilic addition of water to the imine carbon, proton transfer, and finally, elimination of the amine.
Transimination is another characteristic equilibrium reaction of imines. In this process, this compound can react with a different primary amine to form a new imine and release 3-methylbutylamine. The position of the equilibrium is determined by the relative concentrations, nucleophilicity of the amines, and the stability of the resulting imines. This reaction can be driven to completion by removing one of the products, such as the more volatile amine.
Metal Complexation and Chelation Studies
Schiff bases are a critically important class of ligands in coordination chemistry due to the presence of the imine nitrogen, which is an excellent donor site for metal ions. scispace.com
This compound can act as a ligand, coordinating to various transition metals primarily through the lone pair of electrons on the azomethine nitrogen atom. chemmethod.comuobaghdad.edu.iq This forms stable metal complexes. While it can function as a simple monodentate ligand, the presence of the furan oxygen atom introduces the possibility of bidentate chelation, where both the imine nitrogen and the furan oxygen coordinate to the metal center, forming a stable five-membered chelate ring. While some studies on furan-derived thiosemicarbazones suggest the furan oxygen does not coordinate, other reports on similar Schiff bases indicate bidentate N,O-coordination is possible. researchgate.netresearchgate.net
Research on analogous Schiff bases derived from furfural has demonstrated the formation of complexes with a wide array of transition metals, including Cu(II), Ni(II), Co(II), Zn(II), Mn(II), and Cr(III). chemmethod.comuobaghdad.edu.iqorientjchem.org The stoichiometry of these complexes is typically 1:2 (Metal:Ligand), leading to coordination geometries such as distorted octahedral or tetrahedral, depending on the metal ion and other coordinating species (e.g., solvent molecules, counter-ions). uobaghdad.edu.iq The coordination of the ligand to the metal ion is typically confirmed by spectroscopic methods, such as a shift in the C=N stretching frequency in the infrared (IR) spectrum.
| Metal Ion | Typical Stoichiometry (M:L) | Proposed Geometry | Coordination Mode |
|---|---|---|---|
| Cu(II) | 1:2 | Distorted Octahedral | Monodentate (N) or Bidentate (N, O). chemmethod.comuobaghdad.edu.iq |
| Ni(II) | 1:2 | Distorted Octahedral | Monodentate (N) or Bidentate (N, O). chemmethod.comuobaghdad.edu.iq |
| Co(II) | 1:2 | Distorted Octahedral | Monodentate (N) or Bidentate (N, O). chemmethod.comuobaghdad.edu.iq |
| Zn(II) | 1:2 | Tetrahedral | Monodentate (N) or Bidentate (N, O). uobaghdad.edu.iq |
| Mn(II) | 1:2 | Distorted Octahedral | Monodentate (N) or Bidentate (N, O). chemmethod.comuobaghdad.edu.iq |
| Compound Name |
|---|
| This compound |
| Furfural (Furan-2-carboxaldehyde) |
| 3-Methylbutylamine (Isoamylamine) |
| Benzene |
| Maleimide |
| Maleic Anhydride |
| Acrylonitrile |
Impact of Ligand Structure on Coordination Modes
The coordination behavior of this compound is fundamentally influenced by the electronic properties of the furan ring and the steric hindrance introduced by the 3-methylbutyl (isopentyl) group on the nitrogen atom. In coordination with metal ions, Schiff bases derived from furan-2-carbaldehyde typically act as bidentate ligands, coordinating through the azomethine nitrogen and the oxygen atom of the furan ring.
The 3-methylbutyl group, being a branched alkyl chain, exerts a significant steric effect that can influence the approach of the metal ion and the resulting coordination geometry. This steric bulk may hinder the formation of certain complex geometries that would be accessible to less hindered analogues. For instance, in complexes with a high coordination number, the isopentyl group might cause distortions from ideal geometries to minimize steric repulsion.
Table 1: Factors Influencing the Coordination Modes of this compound
| Feature | Description | Impact on Coordination |
|---|---|---|
| Azomethine Nitrogen | Primary coordination site due to the presence of a lone pair of electrons. | Forms a strong coordinate bond with the metal center. |
| Furan Oxygen | Secondary coordination site, participating in chelate ring formation. | Enhances the stability of the metal complex through chelation. |
| 3-Methylbutyl Group | Bulky alkyl substituent on the nitrogen atom. | Introduces steric hindrance, potentially distorting the coordination geometry and affecting the stability of the complex. |
| Furan Ring | Electron-rich aromatic system. | Can influence the electronic properties of the ligand and its interaction with the metal center. |
Oxidation and Reduction Pathways
The chemical structure of this compound presents two primary moieties susceptible to oxidation and reduction: the furan ring and the imine (C=N) double bond.
Oxidation Pathways:
The furan ring is known to undergo oxidative cleavage under various conditions. nih.gov Oxidation can be initiated by a range of oxidizing agents, often leading to the formation of unsaturated dicarbonyl compounds. nih.gov The exact products will depend on the specific oxidant and reaction conditions. For instance, oxidation may lead to the opening of the furan ring to form a γ-keto-enal derivative. In some cases, complete oxidative degradation of the furan ring can yield carboxylic acids. researchgate.net The imine group itself can also be a site of oxidation, though this is less common than reactions involving the furan ring.
Reduction Pathways:
The primary site for reduction in this compound is the imine double bond. Catalytic hydrogenation is a common method for the reduction of imines to their corresponding secondary amines. organic-chemistry.org This transformation is of significant interest in organic synthesis. Various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), can also be employed for this purpose. The reduction of the imine bond results in the formation of N-(furan-2-ylmethyl)-3-methylbutylamine. Under more forcing conditions, the furan ring can also be hydrogenated to a tetrahydrofuran (B95107) ring, although this typically requires more active catalysts and harsher conditions. mdpi.com
Table 2: Potential Oxidation and Reduction Products of this compound
| Reaction Type | Reagents/Conditions | Potential Products |
|---|---|---|
| Oxidation | Mild Oxidizing Agents | Furan ring-opened dicarbonyl compounds |
| Strong Oxidizing Agents | Carboxylic acids | |
| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | N-(furan-2-ylmethyl)-3-methylbutylamine |
| Chemical Reductants (e.g., NaBH₄) | N-(furan-2-ylmethyl)-3-methylbutylamine |
Mechanistic Investigations using Computational and Experimental Methods
Understanding the intricate details of the reaction mechanisms of this compound requires a synergistic approach combining experimental observations with computational modeling. Density Functional Theory (DFT) has emerged as a powerful tool for investigating reaction pathways, transition states, and the influence of various factors on reactivity. nih.govacs.org
Transition State Analysis
Transition state theory is central to understanding the kinetics of chemical reactions. For the formation of this compound from furan-2-carbaldehyde and 3-methylbutylamine, computational studies can elucidate the structure and energy of the transition state. The reaction proceeds through a hemiaminal intermediate, and the rate-determining step is typically the dehydration of this intermediate to form the imine.
Reaction Coordinate Mapping
Reaction coordinate mapping provides a visual representation of the energy profile of a reaction as it progresses from reactants to products. For the reduction of the imine bond in this compound, computational methods can map the potential energy surface along the reaction coordinate.
This mapping can reveal the presence of intermediates and transition states, and provide a detailed picture of the energy changes that occur during the reaction. For instance, in a catalytic hydrogenation, the reaction coordinate would involve the adsorption of the imine onto the catalyst surface, the transfer of hydrogen atoms, and the desorption of the resulting amine.
Solvent Effects on Reaction Mechanisms
The choice of solvent can have a profound impact on the rates and mechanisms of chemical reactions. For reactions involving this compound, the polarity of the solvent can influence the stability of reactants, intermediates, transition states, and products.
In the formation of the imine, polar protic solvents can facilitate the proton transfer steps involved in the mechanism. Conversely, in the oxidation of the furan ring, the solvent can affect the activity of the oxidizing agent and the selectivity of the reaction. acs.orgnih.gov Computational models that incorporate solvent effects, either through implicit or explicit solvent models, are crucial for accurately predicting reaction outcomes in different solvent environments. For instance, the stereoselectivity of imine reduction can be significantly influenced by the solvent's ability to stabilize different transition states. rsc.orgrsc.org
Table 3: Summary of Mechanistic Investigation Methods
| Method | Focus | Information Gained |
|---|---|---|
| Transition State Analysis (DFT) | Geometry and energy of the highest point on the reaction pathway. | Reaction rates, understanding of bond activation and formation. |
| Reaction Coordinate Mapping | Energy profile along the reaction pathway. | Identification of intermediates and transition states, visualization of the reaction progress. |
| Solvent Effect Studies | Influence of the reaction medium on kinetics and thermodynamics. | Optimization of reaction conditions, understanding of solute-solvent interactions. |
Derivatives of N Furan 2 Ylmethylene 3 Methylbutylamine: Synthesis and Chemical Property Modulation
Structural Modifications of the Amine Moiety
The amine portion of the molecule is a primary target for structural variation, significantly influencing the compound's properties. The synthesis of such derivatives typically involves the condensation reaction between a furan (B31954) aldehyde, like furfural (B47365), and a variety of primary amines. mdpi.commdpi.com The nature of the amine's alkyl or aryl group can be systematically altered to modulate the resulting imine's characteristics.
Modifications can include:
Alkyl Chain Length and Branching: Altering the length and branching of the alkyl group attached to the nitrogen atom can impact the molecule's steric hindrance and solubility. Studies on related N-propargylamines have shown that the potency of inhibitors is related to the carbon chain length of the alkyl group and its substitution pattern. nih.gov For instance, replacing the 3-methylbutyl group with shorter, longer, or more branched alkyl chains can fine-tune the molecule's physical properties.
Aromatic Amines: Using aromatic amines, such as aniline, in the synthesis leads to derivatives with different electronic properties due to the conjugation of the aromatic ring with the imine bond. mdpi.com The synthesis of N-(furan-2-ylmethyl)aniline has been achieved through the reductive amination of furfural. mdpi.com
Introduction of Functional Groups on the Amine: Incorporating functional groups onto the amine substituent can impart specific reactivity or properties. However, modifications that replace the N-alkyl group with hydrogen or other functional groups can sometimes abolish specific activities, highlighting the sensitivity of the molecule's function to its structure. nih.gov
The direct alkylation of amines can be complex; reactions must be carefully controlled to avoid the formation of mixtures of primary, secondary, and tertiary amine products. msu.edu Therefore, reductive amination of furan aldehydes is often a preferred method for a more controlled, one-pot synthesis of these derivatives. researchgate.net
Substituent Effects on the Furan Ring
Modifying the furan ring with various substituents is a key strategy for modulating the electronic properties and reactivity of the entire molecule. The aromatic nature of the furan ring makes it susceptible to electrophilic substitution, and its reactivity can be tuned by the introduction of electron-donating or electron-withdrawing groups. researchgate.net
The reactivity of the furan ring as a diene in Diels-Alder reactions is highly sensitive to its substitution pattern. researchgate.net This reactivity is a crucial aspect of furan chemistry, used in the development of thermally responsive materials. researchgate.net
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) increase the electron density of the furan ring. This generally increases the exergonicity of the Diels-Alder reaction, making the adducts more stable. researchgate.net
Electron-Withdrawing Groups (EWGs): Groups such as formyl (-CHO) or nitro (-NO₂) decrease the electron density of the furan ring. This has the opposite effect, decreasing the stability of the Diels-Alder adduct and making the reaction more reversible. researchgate.net
| Furan Derivative | Substituent Type | Calculated Reaction Free Energy (ΔG, kcal/mol) | Calculated Activation Barrier (ΔG‡, kcal/mol) |
|---|---|---|---|
| Furan | None | -9.4 | 20.1 |
| 2-Methylfuran | Electron-Donating | -10.8 | 19.6 |
| 3-Methylfuran | Electron-Donating | -11.5 | 18.9 |
| 2-Formylfuran (Furfural) | Electron-Withdrawing | -6.2 | 21.8 |
Introduction of Additional Functional Groups
Introducing additional functional groups to the N-(Furan-2-ylmethylene)-3-methylbutylamine scaffold can create derivatives with novel properties and reactivity. These groups can be added to either the furan or amine moieties, or they can be formed by reacting the imine bond itself.
One significant strategy involves the reaction of the imine with other reagents to form more complex heterocyclic structures. For example, furan-containing Schiff bases can react with monochloro acetyl chloride or thioglycolic acid to yield azetidine-2-one and thiazolidine-4-one derivatives, respectively. researchgate.net These reactions demonstrate the utility of the imine bond as a synthetic handle for creating diverse molecular architectures. researchgate.net
Another approach is to use functionalized starting materials. For instance, 5-hydroxymethylfurfural (B1680220) (5-HMF), a derivative of fructose, can be used instead of furfural. acs.orgmdpi.com This introduces a hydroxyl group onto the furan ring, which can be further modified. A furan-based methacrylate (B99206) oligomer containing an imine functional group was synthesized by first reacting 5-HMF with amino ethanol (B145695) to form a diol, which was then incorporated into a larger oligomer chain. acs.org Similarly, furfuryl carbamates can be synthesized, introducing a labile functional group that can be selectively cleaved under acidic conditions. nih.gov
The purpose of adding functional groups is often to impart specific characteristics, such as the ability to polymerize, chelate metals, or interact with biological targets. ashp.org
Impact of Structural Modifications on Chemical Reactivity
Imine Bond Reactivity: The C=N double bond is susceptible to both hydrolysis and reduction. The stability of this bond can be influenced by the electronic nature of the substituents on both the furan and amine moieties. Electron-withdrawing groups on the furan ring can make the imine carbon more electrophilic and thus more susceptible to nucleophilic attack. vulcanchem.com Conversely, bulky substituents on either side of the imine can provide steric hindrance, potentially increasing its stability. nih.gov The imine bond also serves as a reactive site for cycloaddition reactions, allowing for the synthesis of novel heterocyclic systems like thiazolidinones. researchgate.net
Furan Ring Reactivity: As discussed previously, substituents on the furan ring directly control its participation in cycloaddition reactions. researchgate.net EDGs enhance its diene character, while EWGs diminish it. The furan ring is also prone to oxidation, which can lead to ring-opening and the formation of reactive enedione intermediates. nih.gov The substitution pattern determines whether oxidation proceeds via an epoxide or an enedione, thereby dictating the subsequent reaction pathways. nih.gov
Amine Nucleophilicity: While the nitrogen in the imine is not basic in the same way as an amine, its lone pair influences the molecule's electronic structure. In related furfuryl amine derivatives (the reduced form of the imine), the nitrogen atom's nucleophilicity is a key aspect of its reactivity, for example, in alkylation reactions. msu.edumsu.edu Modifications to the N-alkyl group can alter this reactivity. nih.gov
The lability of derivatives can also be tuned. For example, 5-substituted furfuryl carbamates are generally unstable under acidic conditions but resistant to base, allowing for selective deprotection strategies in chemical synthesis. nih.gov
Design and Synthesis of Polymeric Systems Incorporating Furan-Imine Units
The reversible nature of the imine bond and the versatile chemistry of the furan ring make furan-imine units attractive building blocks for advanced polymeric materials. These materials can exhibit dynamic properties, such as self-healing, recyclability, and responsiveness to stimuli. The synthesis of these polymers often involves the condensation of furan-based aldehydes with multifunctional amines. rsc.org
A prominent example is the creation of bio-based polyimine thermosets. These materials are synthesized by reacting a di-furfural monomer with various bio-based diamines and crosslinkers. rsc.org The resulting crosslinked polymer networks display a wide range of tunable thermal and mechanical properties. By carefully selecting the amine monomers (e.g., flexible or rigid diamines), properties such as glass transition temperature (Tg), tensile strength, and thermal stability can be precisely controlled. rsc.org These furan-based polyimines have demonstrated closed-loop recyclability, where the constituent monomers can be recovered under mildly acidic conditions. rsc.org
Other polymeric systems include:
Porous Organic Frameworks (FOFs): The condensation of 2,5-diformylfuran (DFF) with various diamines leads to the formation of FOFs. researchgate.netrsc.org These materials are insoluble, thermally stable up to around 300°C, and possess specific surface areas that make them suitable for applications like gas adsorption. researchgate.netrsc.org
Polyimides: Furan-based diamines can be used as monomers to prepare bio-based polyimides. mdpi.comresearchgate.netnih.gov While these polymers can sometimes be more brittle than their petroleum-based counterparts due to the lower rigidity of the furan ring, they exhibit excellent thermal stability. mdpi.comresearchgate.net
Photosensitive Oligomers: Furan-imine diols, synthesized from 5-HMF, have been used to create methacrylate oligomers for applications in stereolithography (3D printing). acs.org
Applications in Advanced Chemical Sciences Excluding Biological/pharmacological
Role in Material Science
The structural features of N-(Furan-2-ylmethylene)-3-methylbutylamine, specifically the polymerizable furan (B31954) ring and the reversible imine linkage, make it a promising candidate for the development of advanced materials.
Precursors for Polymer Synthesis
The furan moiety is a well-established, bio-based building block for a variety of polymers. wiley-vch.de Furan rings can undergo polymerization through several mechanisms, including ring-opening polymerizations and participating in Diels-Alder reactions. wiley-vch.demdpi.com Compounds containing furan rings, such as furfural (B47365) and its derivatives, are utilized in the synthesis of materials like furan resins, polyesters, and polyamides. mdpi.comnih.govresearchgate.netacs.org
The imine group within this compound introduces another avenue for polymerization. Poly(Schiff base)s or polyimines are a class of polymers known for their thermal stability and semiconducting properties. acs.orgrsc.org Research has demonstrated the synthesis of furan-based imine-linked porous organic frameworks and polyimine thermosets from furan-derived dialdehydes. rsc.orgrsc.org For instance, a furan-based methacrylate (B99206) oligomer incorporating an imine functional group has been successfully synthesized for applications in stereolithography, highlighting the compatibility of these two groups in polymer design. acs.org Therefore, this compound could potentially be used as a monomer or a modifying agent to introduce both the furan and imine functionalities into a polymer backbone, creating materials with unique thermal, mechanical, and electronic properties.
| Polymer System Type | Monomers/Precursors | Key Features | Potential Application | Reference |
|---|---|---|---|---|
| Polyimine Thermosets | 5,5'-[Oxybis(methylene)]bis-2-furfural (OBMF), various biobased diamines | High bio-content, closed-loop recyclability, tunable thermal and mechanical properties. | Sustainable thermosetting plastics. | rsc.org |
| Porous Organic Frameworks (FOFs) | 2,5-diformylfuran (DFF), various diamines | Insoluble, thermally stable, porous structures. | CO2 adsorption, separation technology. | rsc.org |
| Methacrylate Oligomers | 5-hydroxymethylfurfural (B1680220) (5-HMF), amino ethanol (B145695), PEG-1000, HDI, HEMA | Bio-based, photosensitive, contains imine groups. | Stereolithographic 3D-printing. | acs.org |
| Polyimides | Furan-based diamine, dianhydrides | Excellent thermal stability, potential substitute for petroleum-based polymers. | High-performance membrane insulation. | mdpi.comnih.gov |
Building Blocks for Smart Materials (e.g., Responsive Polymers)
"Smart" or stimuli-responsive materials can change their properties in response to external triggers. The imine bond in this compound is known to be reversible and susceptible to hydrolysis under acidic conditions, making it an excellent pH-responsive linker. rsc.orgresearchgate.net This dynamic covalent character allows for the creation of polymers that can degrade, reconfigure, or self-heal in response to changes in pH. rsc.orgrsc.org Hydrogels crosslinked with Schiff bases, for example, have demonstrated pH-dependent swelling and release of encapsulated molecules. researchgate.netmdpi.com
Furthermore, the furan ring itself can impart stimuli-responsive properties. The Diels-Alder reaction between a furan (as a diene) and a maleimide (B117702) (as a dienophile) is thermally reversible. researchgate.net Incorporating the furan moiety of this compound into a polymer would allow for the creation of thermoreversible crosslinks, leading to materials that can be reshaped, repaired, or recycled upon heating. This dual responsiveness (pH from the imine and temperature from the furan) makes the compound a highly attractive building block for multi-stimuli-responsive smart materials.
Catalysis and Organocatalysis
Ligands in Metal-Catalyzed Reactions
Schiff bases are among the most versatile ligands in coordination chemistry, capable of stabilizing a wide range of metal ions in various oxidation states. acs.orgrdd.edu.iq The imine nitrogen and the furan oxygen of this compound can act as a bidentate ligand, chelating to a metal center. The resulting metal complexes have significant potential as catalysts. researchgate.netmdpi.com
Transition metal complexes of furan-containing Schiff bases have been synthesized and characterized, demonstrating the effective coordination of both the imine nitrogen and the furan oxygen. uobaghdad.edu.iq Such complexes have shown catalytic activity in various organic transformations, including oxidation, polymerization, and condensation reactions. researchgate.netmdpi.com For instance, Ag(I) complexes of a similar Schiff base, (E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine, have been structurally characterized, confirming the coordination of the furan and imine moieties. mdpi.com The specific steric and electronic properties conferred by the 3-methylbutyl group in this compound could influence the catalytic activity and selectivity of its metal complexes.
| Reaction Type | Catalyst (Schiff Base Complex) | Key Findings | Reference |
|---|---|---|---|
| Polymerization of Ethylene | Complexes of Co(II), Fe(II), Zr, Ti, V, Ni(II), Pd(II) | Effective catalysts for olefin polymerization. | researchgate.net |
| Claisen–Schmidt Condensation | Cu(II) complex of 1-(3-chlorophenyl)-N-(pyridine-2-yl)methanimine | Remarkable catalytic activity with >90% yield for chalcone (B49325) synthesis. | mdpi.com |
| Henry Reaction | Cu(II) complex of a chiral cubane-based Schiff base | Demonstrated modest enantioselectivity. | researchgate.net |
| Methanol Oxidation | Ni(II) Schiff-base complexes encapsulated in zeolite | Showed electro-catalytic activity for alcohol oxidation. | acs.org |
Organocatalytic Properties
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While specific studies on the organocatalytic properties of this compound are not available, the imine functionality is a key feature in many organocatalysts. Imines and their protonated forms (iminium ions) can activate substrates towards nucleophilic attack in reactions like Michael additions and Friedel-Crafts alkylations.
The furan ring, being an electron-rich aromatic system, can also participate in catalytic cycles. Furan-based Schiff bases have been synthesized and investigated for their biological and chemical properties, with some showing potential as catalysts. acgpubs.orgacgpubs.orgjocpr.comjocpr.com The combination of the Lewis basic nitrogen atom and the π-rich furan ring could potentially be harnessed for synergistic catalytic activity, although this remains an area for future exploration.
Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The structure of this compound is well-suited for participating in such assemblies. The furan ring can engage in π-π stacking interactions with other aromatic systems. The imine nitrogen can act as a hydrogen bond acceptor, while the C-H bonds adjacent to the imine and on the furan ring can act as weak hydrogen bond donors.
Schiff bases are known to form intricate host-guest complexes and self-assembled structures. For example, chiral Schiff base copper(II) complexes have been shown to form cavities capable of hosting various cations. The formation of two-dimensional covalent organic frameworks (2D-COFs) through reversible Schiff base formation is a powerful strategy for creating porous materials. rsc.orgmdpi.com The incorporation of this compound into such systems could introduce the specific recognition properties and reactivity of the furan ring into the resulting supramolecular architecture, enabling applications in molecular recognition, separation, and nanoscale patterning. rsc.org
Advanced Synthetic Methodologies
The exploration of this compound for advanced synthetic methodologies is theoretical at this stage, based on the known reactivity of related compounds rather than on direct studies of the molecule itself.
Intermediate in Complex Molecule Synthesis
An exhaustive search of chemical literature and patent databases did not yield any specific instances where this compound is isolated and used as a distinct intermediate in a multi-step synthesis of more complex molecules.
Generally, imines derived from furfural are transient species in one-pot reductive amination reactions to produce furfurylamines. rsc.orgrsc.org In such processes, the imine is formed in situ and immediately reduced without isolation. The reaction to form the corresponding secondary amine, N-(furan-2-ylmethyl)-3-methylbutylamine, is a plausible and expected transformation, but documented synthetic routes employing the pre-formed imine are not available.
The furan moiety itself is a versatile precursor for a wide array of heterocyclic and acyclic compounds. researchgate.netrdd.edu.iqnih.gov It can act as a diene in Diels-Alder reactions, undergo ring-opening to 1,4-dicarbonyl compounds, or be a scaffold for further functionalization. However, there is no specific literature that begins with this compound to leverage this reactivity for the synthesis of a larger, more complex target molecule.
Methodological Development in Organic Synthesis
Similarly, this compound has not been identified as a model substrate in studies focused on developing new synthetic methodologies. Organic chemists often select simple, representative molecules to test the scope and limitations of a new reaction, such as a novel reduction, oxidation, or carbon-carbon bond-forming reaction.
While numerous studies exist on the development of methods for:
Imine Reduction: Creating more efficient and selective catalysts for the hydrogenation or transfer hydrogenation of C=N bonds.
Nucleophilic Addition to Imines: Developing new ways to form carbon-carbon or carbon-heteroatom bonds by adding organometallic reagents or other nucleophiles to the imine carbon.
Furan Transformations: Devising new reactions that modify the furan ring, such as novel cycloadditions or ring-rearrangement cascades.
This particular imine has not been featured as a substrate in such methodological papers. Research in these areas typically employs a range of imines with varying electronic and steric properties to demonstrate the broad applicability of the new method, but this compound has not been among those selected in the reviewed literature.
Future Perspectives and Emerging Research Directions
Advanced Computational Studies for Predictive Design
The application of computational chemistry is becoming indispensable for accelerating the discovery and optimization of molecules. For N-(Furan-2-ylmethylene)-3-methylbutylamine and its analogues, in silico methods offer a powerful tool for predicting molecular properties and reactivity, thereby guiding experimental efforts.
Density Functional Theory (DFT) has been effectively used to study the electronic structure and reactivity of related furan-based Schiff bases. researchgate.netresearchgate.net These studies often focus on calculating global reactivity descriptors, which are crucial for understanding a molecule's stability and interaction potential. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net
By applying these computational tools to this compound, researchers can predict its behavior in various chemical environments, design analogues with tailored electronic properties, and screen for potential applications without the need for extensive preliminary synthesis and testing. mdpi.com
Table 1: Examples of Computationally Derived Reactivity Descriptors for Furan-Based Imines Note: The following data is illustrative of typical values for related furan-based Schiff bases as specific data for the title compound is not available in the provided sources.
| Descriptor | Symbol | Typical Value (eV) | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | ~ -6.0 to -5.5 | Indicates electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | ~ -1.5 to -1.0 | Indicates electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | ~ 4.0 to 4.5 | Predicts chemical reactivity and stability |
| Electronegativity | χ | ~ 3.5 to 4.0 | Measures the power to attract electrons |
| Chemical Hardness | η | ~ 2.0 to 2.5 | Measures resistance to change in electron configuration |
Novel Synthetic Strategies for this compound and its Analogues
While the conventional synthesis of Schiff bases involves the condensation of an aldehyde and a primary amine, often with heating under reflux, emerging research focuses on developing more efficient, sustainable, and versatile methods. rsisinternational.org
Several innovative strategies are being explored:
Green Synthesis in Supercritical CO₂ : A novel protocol utilizes supercritical carbon dioxide (sc-CO₂) as both a solvent and a promoter for the synthesis of imines. This method is environmentally benign, as sc-CO₂ is non-toxic, non-flammable, and easily removable. The reaction can proceed at mild temperatures (e.g., 35 °C) and the in-situ formation of carbonic acid from water (a byproduct) can autocatalyze the reaction, leading to high yields of pure product without conventional solvents. chemistryviews.org
Transition Metal Catalysis : Dehydrogenative coupling of alcohols and amines using catalysts like Ruthenium N-heterocyclic carbene complexes presents a direct route to imines, liberating hydrogen gas as the only byproduct. dtu.dk This avoids the pre-oxidation of the alcohol to an aldehyde. Other transition metal-catalyzed methods focus on the oxidative coupling of amines. rsc.org
Biocatalysis : The use of enzymes, such as transaminases, offers a mild and sustainable method for the amination of furfural (B47365) and its derivatives. rsc.org This biocatalytic approach avoids harsh reaction conditions and by-product formation that can be problematic in traditional routes. rsc.org
Microwave-Assisted Synthesis : This green chemistry tool can significantly accelerate the condensation reaction, often reducing reaction times from hours to minutes and frequently proceeding without a solvent. rsisinternational.orggsconlinepress.com
Table 2: Comparison of Synthetic Strategies for Furan-Based Schiff Bases
| Strategy | Catalyst/Medium | Typical Conditions | Key Advantages |
| Conventional Condensation | Methanol or Ethanol (B145695) | Reflux, 2-5 hours | Simple, well-established procedure. acgpubs.org |
| Supercritical CO₂ | sc-CO₂ | 35-55 °C, 8-15 MPa | Environmentally benign, traceless solvent, autocatalytic. chemistryviews.org |
| Dehydrogenative Coupling | Ru N-heterocyclic carbene complex | Toluene, 110 °C | Direct synthesis from alcohols, high atom economy. dtu.dk |
| Biocatalytic Amination | Transaminase enzymes | Aqueous buffer, mild temp. | Sustainable, high selectivity, mild conditions. rsc.org |
| Microwave Irradiation | Solvent-free or minimal solvent | Microwave heating, 1-10 min | Rapid reaction rates, high yields, energy efficient. rsisinternational.org |
Exploration of New Chemical Transformations and Reactivity Modes
The chemical reactivity of this compound is dominated by the functionalities of the imine bond and the furan (B31954) ring, offering avenues for diverse chemical transformations.
The azomethine group (C=N) is susceptible to a variety of reactions. A primary transformation is its reduction to form the corresponding secondary amine, N-(furan-2-ylmethyl)-3-methylbutylamine. This reductive amination pathway is crucial for producing valuable amine derivatives from furfural. mdpi.com Catalytic hydrogenation using various metal catalysts (e.g., Pd, Rh, Ni, Cu) is a common method to achieve this transformation. rsc.orgnih.govacs.org
The furan ring itself is a π-rich heterocycle that can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation, typically at the C5 position. pharmaguideline.comchemicalbook.com However, the furan ring's stability can be sensitive to acidic conditions, which may lead to polymerization or ring-opening. pharmaguideline.com Further hydrogenation can reduce the furan ring to a tetrahydrofuran (B95107) moiety, yielding N-(tetrahydrofuran-2-ylmethyl)-3-methylbutylamine under specific catalytic conditions. fao.org
Moreover, the Schiff base can act as a building block for more complex heterocyclic systems. For example, reaction with reagents like chloroacetyl chloride or phthalic anhydride (B1165640) can lead to cyclization reactions, forming four- or seven-membered heterocyclic rings, respectively. jmchemsci.comjmchemsci.com
Table 3: Potential Chemical Transformations of this compound
| Reaction Type | Reagent/Catalyst | Product Type |
| Imine Reduction | H₂ / Pd, Rh, or Cu catalyst | Secondary Amine |
| Furan Ring Hydrogenation | H₂ / Catalyst (harsher conditions) | Tetrahydrofurfuryl Amine |
| Electrophilic Substitution | Acetyl nitrate, SO₃/pyridine | 5-Substituted Furan Derivative |
| [2+2] Cycloaddition | Chloroacetyl chloride, triethylamine (B128534) | β-Lactam (Azetidin-2-one) |
| [4+1] Cycloaddition | Thioacetic acid, ZnCl₂ | Thiazolidin-4-one |
Development of this compound in Sustainable Chemistry Initiatives
The integration of this compound into sustainable chemistry is a significant area of future development. This is primarily driven by its precursor, furfural, which is a key biomass-derived platform molecule. nih.gov Furfural is produced from the dehydration of C5 sugars found in lignocellulosic biomass, such as agricultural residues, making it a renewable alternative to petroleum-based feedstocks. mdpi.comresearchgate.net
The development of this compound aligns with several principles of green chemistry:
Use of Renewable Feedstocks : The synthesis starts from furfural, a product of biorefineries, reducing reliance on fossil fuels. rsc.orgnih.gov
Green Synthetic Routes : As detailed in section 8.2, methods using green solvents like water or supercritical CO₂, biocatalysts, and energy-efficient microwave irradiation are being developed to synthesize furan-based Schiff bases. chemistryviews.orgrsc.orgpjoes.com
Atom Economy : Catalytic routes such as dehydrogenative coupling maximize the incorporation of reactant atoms into the final product. dtu.dk
Sustainable Materials : Furan-based Schiff bases are being investigated as monomers for bio-based polymers. nih.gov These materials could offer sustainable alternatives to conventional plastics, with the furan ring contributing to properties like high thermal stability. acs.org
The use of this molecule and its derivatives as intermediates for pharmaceuticals, agrochemicals, and bio-based solvents further contributes to the development of a circular and sustainable bio-economy. mdpi.com
Integration with Flow Chemistry and Automated Synthesis platforms
Continuous flow chemistry is emerging as a powerful technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and potential for automation and scalability. The synthesis and transformation of this compound are well-suited for this platform.
Research has demonstrated the successful reductive amination of furanic aldehydes in continuous flow reactors. For instance, the hydrogenation of intermediate imines has been performed in a flow reactor over a Cu-Al mixed oxide catalyst, allowing for the efficient synthesis of secondary amines without the need to isolate the imine intermediate. nih.gov
Microfluidic devices, a subset of flow chemistry, can dramatically accelerate Schiff base formation and complexation. One study showed that a copper(II) Schiff base complex could be synthesized in 20 seconds at room temperature in a microfluidic channel, a process that takes hours using conventional batch methods. nih.gov This rapid synthesis enables high-throughput screening and optimization of reaction conditions.
The integration of flow reactors with automated systems, including data acquisition and machine learning algorithms, paves the way for autonomous reaction discovery and process optimization. rsc.org This approach can be used to rapidly generate libraries of this compound analogues for screening purposes or to quickly determine the optimal conditions for a specific chemical transformation.
Table 4: Comparison of Batch vs. Continuous Flow Synthesis for Schiff Base Reactions
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Hours | Seconds to minutes |
| Heat & Mass Transfer | Often inefficient, potential for hotspots | Highly efficient, precise temperature control |
| Safety | Larger volumes of reagents, higher risk | Small reaction volumes, inherently safer |
| Scalability | Difficult, requires re-optimization | Straightforward by "scaling out" or running longer |
| Process Control | Limited control over mixing and gradients | Precise control over stoichiometry and residence time |
| Automation | Complex to fully automate | Readily integrated with automated platforms |
Q & A
What synthetic methodologies are effective for preparing N-(Furan-2-ylmethylene)-3-methylbutylamine, and how can reaction conditions be optimized for higher yields?
Answer:
The compound can be synthesized via Schiff base formation, involving the condensation of 3-methylbutylamine with furfural (furan-2-carbaldehyde). Key steps include:
- Reagent Ratios : A 1:1 molar ratio of amine to aldehyde in ethanol or methanol under reflux (4–6 hours) .
- Acid Catalysis : Addition of catalytic acetic acid (~0.1 eq) to enhance imine formation kinetics .
- Purification : Column chromatography (e.g., hexane/EtOAC 9:1) or recrystallization from ethanol to isolate the product .
- Yield Optimization : Yield improvements (e.g., 45–86%) are achievable by controlling moisture levels (Schiff bases are hydrolysis-sensitive) and using anhydrous solvents .
How can spectroscopic and chromatographic techniques validate the structural integrity of this compound?
Answer:
- 1H/13C NMR : Confirm the imine bond (C=N) via a singlet at δ 8.2–8.5 ppm (1H, CH=N) and absence of aldehyde/amine precursor peaks. Furan protons appear as multiplets at δ 6.1–7.6 ppm .
- IR Spectroscopy : Stretching vibrations at ~1600–1650 cm⁻¹ (C=N) and ~3100 cm⁻¹ (aromatic C-H) .
- Mass Spectrometry (MS) : Molecular ion peaks matching the theoretical mass (e.g., m/z ~179 for C₁₀H₁₃NO) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns (retention time ~8–12 minutes) with UV detection at 254 nm .
What experimental strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?
Answer:
Discrepancies may arise from polymorphic forms or hydration states. To address this:
- Solubility Profiling : Test in polar (DMSO, DMF) and non-polar (hexane) solvents. Schiff bases often show limited aqueous solubility but dissolve in DMSO .
- Melting Point Analysis : Use differential scanning calorimetry (DSC) to identify phase transitions and confirm crystalline purity .
- Crystallography : Single-crystal X-ray diffraction (using programs like WinGX ) provides definitive structural confirmation .
How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and nucleophilic/electrophilic sites .
- Molecular Docking : Predict binding affinities for biological targets (e.g., enzymes) using AutoDock Vina, guided by known hydrazide-based inhibitors .
- Reactivity Studies : Simulate hydrolysis kinetics of the C=N bond under varying pH conditions to assess stability .
What strategies are employed to design metal complexes of this Schiff base, and how do they influence bioactivity?
Answer:
- Complexation : React this compound with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol under reflux. A 1:2 (metal:ligand) stoichiometry is typical .
- Characterization : Use molar conductivity (<10 Ω⁻¹ cm² mol⁻¹) to confirm neutral complexes and EPR for Cu(II) geometry .
- Bioactivity : Test cytotoxicity via MTT assays (e.g., IC₅₀ values against cancer cell lines). Enhanced activity in metal complexes is attributed to redox-active metal centers .
How can structure-activity relationships (SAR) guide the modification of this compound for enhanced pharmacological properties?
Answer:
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the furan ring to stabilize the imine bond and improve bioavailability .
- Hybrid Derivatives : Conjugate with thiazolidinedione or hydrazide moieties (e.g., F9–F13 derivatives ) to target specific enzymes like GLUT1 or kinases.
- In Vivo Studies : Assess pharmacokinetics (e.g., logP, plasma half-life) using HPLC-MS to prioritize candidates for preclinical trials .
What analytical challenges arise in detecting degradation products of this compound, and how are they mitigated?
Answer:
- Degradation Pathways : Hydrolysis of the C=N bond generates furfural and 3-methylbutylamine. Monitor via LC-MS with a C18 column and 0.1% formic acid in mobile phase .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH) and quantify impurities using validated HPLC methods (ICH Q2 guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
